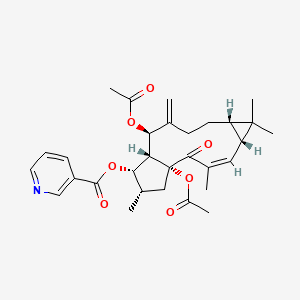

Euphorbia factor L8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

218916-53-1 |

|---|---|

Molecular Formula |

C30H37NO7 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13+/t18-,22-,23+,24-,25-,26-,30+/m0/s1 |

InChI Key |

PJHBZROILRCFRB-RBZGWYANSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CN=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CN=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Euphorbia Factor L8: A Technical Guide to its Discovery and Isolation from Euphorbia lathyris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L8, a complex diterpenoid of the lathyrane class, has been identified within the seeds of Euphorbia lathyris. This technical guide provides a comprehensive overview of the discovery and isolation of this bioactive compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential biological activities through an examination of related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The plant kingdom is a rich reservoir of structurally diverse and biologically active secondary metabolites, many of which have been developed into life-saving pharmaceuticals. The genus Euphorbia is renowned for producing a wide array of diterpenoids, with the lathyrane family being of significant interest due to their complex chemical structures and promising pharmacological activities. Euphorbia lathyris, commonly known as caper spurge, is a notable species within this genus and has been a source of numerous bioactive compounds.

This whitepaper focuses on a specific lathyrane diterpenoid isolated from Euphorbia lathyris: this compound. First reported in the early 21st century, this compound has garnered attention for its intricate molecular architecture. Understanding the methods of its discovery and isolation is paramount for enabling further research into its therapeutic potential.

Discovery and Structural Elucidation

This compound was first isolated from the seeds of Euphorbia lathyris as part of ongoing investigations into the chemical constituents of this plant species[1][2][3]. The structure of this compound was elucidated through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction[1][2].

Its systematic name is (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, and its molecular formula is C30H37NO7[1][3]. The molecule possesses a tricyclic lathyrane skeleton, which consists of fused five-, eleven-, and three-membered rings[1][2].

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H37NO7 | [1][3] |

| Molecular Weight | 523.60 g/mol | [2] |

| Appearance | Colorless block crystals | [2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P212121 | [2] |

| a (Å) | 10.162(6) | [2] |

| b (Å) | 15.249(5) | [2] |

| c (Å) | 18.802(9) | [2] |

| V (ų) | 2914(2) | [2] |

| Z | 4 | [2] |

Table 3: 13C NMR Spectroscopic Data for this compound (150 MHz, CDCl3)

| Carbon No. | Chemical Shift (δ, ppm) | Reference |

| 1 | 48.6 | [2] |

| 2 | 37.7 | [2] |

| 3 | 81.6 | [2] |

| 4 | 52.3 | [2] |

| 5 | 65.5 | [2] |

| 6 | 144.4 | [2] |

| 7 | 34.9 | [2] |

| 8 | 21.0 | [2] |

| 9 | 35.4 | [2] |

| 10 | 25.3 | [2] |

| 11 | 28.5 | [2] |

| 12 | 146.6 | [2] |

| 13 | 134.3 | [2] |

| 14 | 196.6 | [2] |

| 15 | 92.5 | [2] |

| 16 | 14.2 | [2] |

| 17 | 115.5 | [2] |

| 18 | 29.0 | [2] |

| 19 | 16.8 | [2] |

| 20 | 12.4 | [2] |

| Nicotinoyl-C=O | 164.9 | [2] |

| Nicotinoyl-C2 | 126.0 | [2] |

| Nicotinoyl-C3 | 137.0 | [2] |

| Nicotinoyl-C4 | 123.3 | [2] |

| Nicotinoyl-C5 | 153.5 | [2] |

| Nicotinoyl-C6 | 151.0 | [2] |

| Acetyl-C=O (at C5) | 170.2 | [2] |

| Acetyl-CH3 (at C5) | 21.6 | [2] |

| Acetyl-C=O (at C15) | 169.7 | [2] |

| Acetyl-CH3 (at C15) | 22.1 | [2] |

Note: Complete 1H NMR, Mass Spectrometry, and IR data for this compound were not available in the reviewed literature.

Experimental Protocols

The following is a detailed protocol for the isolation of this compound from the seeds of Euphorbia lathyris, based on the methodology reported in the literature[1][2].

4.1. Plant Material

-

Seeds of Euphorbia lathyris (10 kg) were collected.

4.2. Extraction

-

The collected seeds were extracted with 95% ethanol at room temperature.

-

The resulting extract was concentrated in vacuo.

-

The concentrated extract was then filtered.

4.3. Solvent Partitioning

-

The filtrate was partitioned between ethyl acetate (EtOAc) and water (H2O).

-

The EtOAc soluble fraction (1 kg) was collected for further purification.

4.4. Chromatographic Purification

-

Silica Gel Column Chromatography (Step 1):

-

The EtOAc soluble material was subjected to silica gel column chromatography (160–200 mesh, 4 kg).

-

A stepwise elution with a petroleum ether-EtOAc gradient was used.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

-

Reversed-Phase C18 Column Chromatography:

-

Fraction 5 (7.5 g) from the initial silica gel column was applied to a reversed-phase C18 silica gel column.

-

Elution was carried out with a methanol-water (7:3) solvent system.

-

-

Silica Gel Column Chromatography (Step 2):

-

Fraction 5.2 (1.4 g) from the C18 column was further purified by silica gel column chromatography (200–300 mesh, 50 g).

-

Elution with petroleum ether-EtOAc (5:1) afforded this compound.

-

4.5. Crystallization

-

The isolated this compound was recrystallized from acetone at room temperature to yield colorless block crystals suitable for X-ray diffraction analysis.

Note: A specific yield for the isolation of this compound was not reported in the primary literature.

Visualizations: Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Proposed Inhibition of the NF-κB Signaling Pathway by Lathyrane Diterpenoids

While the specific mechanism of action for this compound has not been elucidated, numerous lathyrane diterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[4][5][6]. The following diagram illustrates a plausible mechanism.

Caption: Inhibition of the NF-κB pathway by lathyrane diterpenoids.

Proposed Mechanism of P-glycoprotein (P-gp) Modulation by Lathyrane Diterpenoids

Several lathyrane diterpenoids have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by modulating the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump[7][8][9][10][11]. The diagram below outlines a potential mechanism for this activity.

Caption: P-glycoprotein modulation by lathyrane diterpenoids.

Biological Activity and Future Perspectives

While specific biological activities for this compound are not extensively documented, the broader class of lathyrane diterpenoids has been shown to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and multidrug resistance reversal activities[4][7][9]. The proposed mechanisms of action, such as the inhibition of the NF-κB signaling pathway and modulation of P-glycoprotein, suggest that this compound and its analogues could be promising candidates for further investigation in the fields of oncology and inflammatory diseases.

The detailed isolation protocol and structural data provided in this guide are intended to facilitate future research efforts. Further studies are warranted to fully characterize the bioactivity of this compound, elucidate its precise mechanism of action, and explore its potential for therapeutic applications. The synthesis of analogues and structure-activity relationship (SAR) studies will also be crucial in optimizing its pharmacological profile.

Conclusion

This compound represents a structurally complex and intriguing natural product from Euphorbia lathyris. This technical guide has consolidated the available information on its discovery, isolation, and characterization. The provided experimental protocols and tabulated data offer a solid foundation for researchers to build upon. The potential for this class of compounds to modulate key biological pathways highlights the importance of continued exploration of natural products in the quest for novel therapeutic agents.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Euphorbia Factor L8: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This guide is intended to serve as a technical resource for the identification, characterization, and further investigation of this compound.

Summary of Spectroscopic Data

This compound possesses the molecular formula C₃₀H₃₇NO₇ and a molecular weight of 523.61 g/mol .[1] Its structure has been elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 150 MHz, reveals 30 distinct carbon signals, consistent with its molecular formula. The chemical shifts are indicative of a complex diterpenoid structure containing carbonyl groups, olefinic carbons, and a variety of aliphatic carbons.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 48.6 |

| 2 | 37.7 |

| 3 | 81.6 |

| 4 | 52.3 |

| 5 | 65.5 |

| 6 | 144.4 |

| 7 | 34.9 |

| 8 | 21.0 |

| 9 | 35.4 |

| 10 | 25.3 |

| 11 | 28.5 |

| 12 | 146.6 |

| 13 | 134.3 |

| 14 | 196.6 |

| 15 | 92.5 |

| 16 | 14.2 |

| 17 | 115.5 |

| 18 | 29.0 |

| 19 | 16.8 |

| 20 | 12.4 |

| 21 | 164.9 |

| 22 | 126.0 |

| 23 | 137.0 |

| 24 | 123.3 |

| 25 | 153.5 |

| 26 | 151.0 |

| 27 | 170.2 |

| 28 | 21.6 |

| 29 | 169.7 |

| 30 | 22.1 |

| Source: Li et al., 2008[1] |

Mass Spectrometry (MS)

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has been utilized for the analysis of this compound. In positive ionization mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 524.3 (calculated for C₃₀H₃₈NO₇⁺) |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the available literature. However, based on the known structure, characteristic absorption bands are expected for the carbonyl groups (esters and a ketone), carbon-carbon double bonds, and carbon-oxygen single bonds. For comparison, the IR spectrum of the related compound Euphorbia factor L3 shows absorption bands at 1739 cm⁻¹ and 1714 cm⁻¹ (C=O stretching), and 1650 cm⁻¹ and 1622 cm⁻¹ (C=C stretching).

Experimental Protocols

Isolation of this compound

The isolation of this compound from the seeds of Euphorbia lathyris is a multi-step process involving extraction and chromatographic separation.

Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by repeated column chromatography.

-

Crystallization: The purified compound is crystallized from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry:

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via the LC system.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a specific mass range.

Infrared Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The combination of different spectroscopic techniques is crucial for the unambiguous structure elucidation of complex natural products like this compound.

Spectroscopic Data Integration for Structure Elucidation

Caption: Integration of spectroscopic data for structural analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

References

Euphorbia Factor L8 from Seeds: A Technical Guide to Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Euphorbia factor L8, a lathyrane diterpenoid found in the seeds of Euphorbia lathyris. The document details its natural abundance, extraction and purification yields, and current understanding of its cytotoxic mechanisms, with a focus on the induction of apoptosis. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Natural Abundance and Yield

Euphorbia lathyris, commonly known as caper spurge, is the primary source of this compound. Quantitative analysis of its seeds has provided specific data on the concentration of this compound.

Table 1: Natural Abundance of this compound in Euphorbia lathyris Seeds

| Plant Material | Analytical Method | Concentration (mg/g of seed) | Reference |

| Unprocessed Seeds | HPLC-ESI-MS | 0.425 | [1] |

| Processed Seeds | HPLC-ESI-MS | 0.286 | [1] |

The yield of this compound is dependent on the efficiency of the extraction and purification process. While a definitive overall yield is not explicitly stated in the literature, an approximate yield can be inferred from published experimental protocols. The diterpenoid fraction, which includes various Euphorbia factors, constitutes approximately 3-5% of the seed oil.

Experimental Protocols

Extraction and Isolation of this compound

A detailed multi-step protocol for the isolation of this compound from the seeds of Euphorbia lathyris has been reported. The process begins with a large-scale ethanol extraction followed by solvent partitioning and a series of chromatographic separations.

Protocol 1: Extraction and Isolation [2][3]

-

Extraction: Powdered seeds of Euphorbia lathyris (e.g., 10 kg) are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contains the diterpenoids, is collected.

-

Silica Gel Column Chromatography (Initial): The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a stepwise gradient of petroleum ether and ethyl acetate.

-

Reversed-Phase Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase (RP-18) silica gel column chromatography with a methanol/water mobile phase.

-

Silica Gel Column Chromatography (Final): The fraction containing this compound is subjected to a final round of silica gel column chromatography with a petroleum ether/ethyl acetate eluent to yield the purified compound.

-

Recrystallization: The final product can be further purified by recrystallization from a solvent such as acetone.

Quantification of this compound

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a precise method for the quantification of this compound in seed extracts.

Protocol 2: HPLC-ESI-MS Analysis [1]

-

Chromatographic Column: Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 272 nm and ESI-MS in positive ionization mode.

-

Quantification: A calibration curve is generated using a purified standard of this compound.

Biological Activity and Mechanism of Action

This compound, along with other lathyrane diterpenoids, has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis through the intrinsic or mitochondrial pathway.

Studies on lathyrane diterpenoids suggest a multi-faceted mechanism of action that includes:

-

Induction of Apoptosis: These compounds trigger programmed cell death in cancer cells.[4][5]

-

Modulation of Bcl-2 Family Proteins: They have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization.[6][7]

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3.[7]

-

Cell Cycle Arrest: Some lathyrane diterpenoids have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1]

-

Inhibition of PI3K/Akt/mTOR Pathway: There is evidence to suggest that some lathyrane diterpenoids can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of Lathyrane Diterpenoid-Induced Apoptosis

Caption: Proposed mechanism of apoptosis induction by lathyrane diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Euphorbia Factor L8: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a complex diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are noted for their diverse and potent biological activities, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and the ability to modulate multidrug resistance (MDR).[3][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data and outlines standard methodologies for the characterization of these critical parameters.

Chemical Profile

| Property | Value | Source |

| Molecular Formula | C30H37NO7 | [1][2] |

| Molecular Weight | 523.61 g/mol | [1][2] |

| Class | Lathyrane Diterpenoid | [3] |

| Source | Seeds of Euphorbia lathyris | [1][2] |

| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene | [2][5] |

Solubility Characteristics

While specific quantitative solubility data for this compound in a range of solvents remains to be published, qualitative information can be inferred from its isolation and purification procedures. Furthermore, solubility data for other lathyrane diterpenoids can provide valuable insights.

Qualitative Solubility

The extraction and purification of this compound involves the use of various organic solvents, indicating its solubility in these media.

| Solvent/System | Application | Inference |

| 95% Ethanol | Initial extraction from plant material | Soluble |

| Ethyl Acetate (EtOAc) | Liquid-liquid partitioning | Soluble |

| Petroleum Ether-EtOAc | Column chromatography elution | Soluble in nonpolar/moderately polar mixtures |

| Methanol/Water (7:3) | Reversed-phase column chromatography | Soluble in polar organic/aqueous mixtures |

| Acetone | Recrystallization | Soluble |

| Chloroform (CDCl3) | NMR analysis | Soluble |

Quantitative Solubility of Related Lathyrane Diterpenoids

Quantitative data for the related compound, Euphorbia factor L7b, is available from commercial suppliers and provides a useful surrogate for estimating the solubility of this compound.

| Compound | Solvent | Concentration | Notes |

| Euphorbia factor L7b | DMSO | 50 mg/mL (86.11 mM) | Ultrasonic assistance may be required.[6] |

| Euphorbia factor L7b | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.15 mM) | Formulation for in vivo studies.[6] |

| Euphorbia factor L7b | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.15 mM) | Formulation for in vivo studies.[6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Methodology

-

Preparation of a Saturated Solution:

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

-

This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[7]

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

-

Caption: A generalized workflow for determining equilibrium solubility.

Stability Characteristics

Detailed stability studies for this compound have not been published. However, recommendations for related compounds and established guidelines for stability testing of active pharmaceutical ingredients provide a framework for assessing its stability.

Storage Recommendations

For related lathyrane diterpenoids, such as Euphorbia factor L2 and L7b, storage of solid material is recommended at -20°C for long-term stability.[9] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[6][9]

| Condition | Solid Material | Stock Solution |

| Long-term | -20°C | -80°C (up to 6 months) |

| Short-term | -20°C (up to 1 month) |

Experimental Protocol for Stability Assessment

Stability studies should be conducted according to established guidelines, such as those from the Committee for Proprietary Medicinal Products (CPMP).[10]

Long-Term Stability Testing

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10][11]

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11]

Accelerated Stability Testing

-

Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[10][11]

Forced Degradation Studies

Forced degradation (stress testing) is used to identify potential degradation products and establish degradation pathways. It also helps in developing stability-indicating analytical methods.

-

Conditions:

-

Acidic: Exposure to a suitable concentration of acid (e.g., 0.1 M HCl).

-

Basic: Exposure to a suitable concentration of base (e.g., 0.1 M NaOH).

-

Oxidative: Exposure to an oxidizing agent (e.g., 3% H2O2).

-

Thermal: Exposure to elevated temperatures (e.g., 60°C).

-

Photolytic: Exposure to light (e.g., UV and visible light).

-

Caption: Workflow for a forced degradation study.

Potential Signaling Pathways

The biological effects of lathyrane diterpenoids are mediated through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, studies on related compounds suggest several potential targets.

-

NF-κB Signaling Pathway: Lathyrane diterpenoid hybrids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13] This involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the phosphorylation of IκBα.[12][13]

-

P-glycoprotein (P-gp) Modulation: Several lathyrane diterpenoids are potent modulators of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[3][14] They can reverse MDR by inhibiting the efflux pump activity of P-gp.[14]

-

Apoptosis Induction: Related compounds, such as Euphorbia factor L2, have been shown to induce apoptosis in cancer cells via the mitochondrial pathway.[9]

Caption: Overview of signaling pathways potentially modulated by lathyrane diterpenoids.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While direct quantitative data is limited, a strong foundation for further investigation can be built upon the qualitative solubility profile, data from related compounds, and established experimental protocols. The outlined methodologies for solubility and stability testing provide a clear path for generating the necessary data for drug development. Furthermore, the potential modulation of key signaling pathways, such as NF-κB and P-gp, highlights the therapeutic promise of this class of compounds and warrants further mechanistic studies.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 5. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Euphorbia factor L8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a complex diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a crystalline solid with a complex molecular architecture. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene | [1][2] |

| Molecular Formula | C30H37NO7 | [1][2] |

| Molecular Weight | 523.61 g/mol | [1][2] |

| Melting Point | 469(1) K (196 °C) | [3] |

| Appearance | Colorless block crystals | [2] |

| Solubility | Soluble in acetone, ethyl acetate | [2] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 600.7 ± 55.0 °C | |

| Density | 1.21 ± 0.1 g/cm³ | |

| pKa | 3.10 ± 0.10 | |

| XlogP | 4.5 | |

| Topological Polar Surface Area | 109 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 8 |

Spectroscopic Data

The ¹³C NMR spectrum of this compound has been fully assigned, providing a carbon fingerprint of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) | Source |

| 1 | 48.6 | [2] |

| 2 | 37.7 | [2] |

| 3 | 81.6 | [2] |

| 4 | 52.3 | [2] |

| 5 | 65.5 | [2] |

| 6 | 144.4 | [2] |

| 7 | 34.9 | [2] |

| 8 | 21.0 | [2] |

| 9 | 35.4 | [2] |

| 10 | 25.3 | [2] |

| 11 | 28.5 | [2] |

| 12 | 146.6 | [2] |

| 13 | 134.3 | [2] |

| 14 | 196.6 | [2] |

| 15 | 92.5 | [2] |

| 16 | 14.2 | [2] |

| 17 | 115.5 | [2] |

| 18 | 29.0 | [2] |

| 19 | 16.8 | [2] |

| 20 | 12.4 | [2] |

| 21 (Nicotinoyl C=O) | 164.9 | [2] |

| 22 (Nicotinoyl C) | 126.0 | [2] |

| 23 (Nicotinoyl C) | 137.0 | [2] |

| 24 (Nicotinoyl C) | 123.3 | [2] |

| 25 (Nicotinoyl C) | 153.5 | [2] |

| 26 (Nicotinoyl C) | 151.0 | [2] |

| 27 (Acetoxy C=O) | 170.2 | [2] |

| 28 (Acetoxy CH₃) | 21.6 | [2] |

| 29 (Acetoxy C=O) | 169.7 | [2] |

| 30 (Acetoxy CH₃) | 22.1 | [2] |

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Source |

| H-1 | 3.60 | dd | 13.2, 7.2 | [1] |

| H-7 | 2.16 | m | [1] | |

| H-8 | 1.74 | m | [1] | |

| H-12 | 6.83 | d | 10.2 | [1] |

| H-16 | 1.21 | d | 7.2 | [1] |

| H-17 | 1.31 | s | [1] | |

| H-19 | 1.35 | s | [1] | |

| Nicotinoyl H | 9.20 | t | 1.2 | [1] |

| Nicotinoyl H | 7.74 | dd | 7.8 | [1] |

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize this compound.

| Ion | m/z | Source |

| [M+H]⁺ | 524 | [1] |

| [M+Na]⁺ | 546 | [1] |

Specific IR absorption data for this compound is not detailed in the available literature. However, based on its functional groups (esters, ketone, alkenes, aromatic ring), characteristic peaks would be expected in the ranges of 1735-1750 cm⁻¹ (ester C=O stretch), ~1680 cm⁻¹ (ketone C=O stretch), ~1640 cm⁻¹ (alkene C=C stretch), and in the aromatic region.

Crystal Structure

Single-crystal X-ray diffraction analysis has confirmed the structure of this compound.[2]

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [3] |

| a | 10.162 (6) Å | [2] |

| b | 15.249 (5) Å | [2] |

| c | 18.802 (9) Å | [2] |

| V | 2914 (2) ų | [2] |

| Z | 4 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the successful isolation of this compound from the seeds of Euphorbia lathyris.[1]

Caption: Workflow for the isolation and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a suitable method for the quantification of this compound.

-

Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm i.d., 5 µm)

-

Mobile Phase: Isocratic elution with water and acetonitrile

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 272 nm

-

Ionization: ESI positive mode

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for this compound is limited, the broader class of lathyrane diterpenoids exhibits significant pharmacological potential.

Cytotoxic and Anticancer Activity

Extracts from Euphorbia lathyris seeds, which contain this compound, have demonstrated cytotoxic activity against various cancer cell lines, including lung, nasopharyngeal, and breast carcinomas. Related lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial potential and the release of cytochrome c.

Multidrug Resistance (MDR) Reversal

Lathyrane diterpenoids are recognized as promising modulators of multidrug resistance in cancer cells. This compound has been identified as a potential substrate for P-glycoprotein (P-gp), a key transporter involved in the efflux of chemotherapeutic drugs from cancer cells. By competing for P-gp, lathyrane diterpenoids may enhance the efficacy of conventional anticancer drugs.

Potential Signaling Pathways

Based on studies of related diterpenoids from Euphorbia species, this compound may interact with key cellular signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some diterpenoids from Euphorbia have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Certain diterpenes from Euphorbia are known activators of Protein Kinase C (PKC) isozymes. PKC is a family of kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The interaction of this compound with PKC pathways warrants further investigation.

Conclusion and Future Directions

This compound is a structurally complex natural product with promising, yet underexplored, therapeutic potential. Its established physicochemical properties and the availability of a detailed isolation protocol provide a solid foundation for further research. Future studies should focus on:

-

Complete Spectroscopic Characterization: Full assignment of the ¹H NMR spectrum and acquisition of detailed IR and mass spectrometry data are necessary for a complete chemical profile.

-

Comprehensive Biological Screening: Evaluation of the cytotoxic activity of pure this compound against a panel of cancer cell lines to determine its IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and PKC pathways.

-

In Vivo Efficacy: Assessment of the antitumor and anti-inflammatory effects of this compound in preclinical animal models.

The information presented in this guide is intended to facilitate and inspire further research into this intriguing natural product, with the ultimate goal of unlocking its full therapeutic potential.

References

A Comprehensive Review of Lathyrane Diterpenoids from Euphorbia Species: Isolation, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, lathyrane diterpenoids have emerged as a significant class of compounds due to their unique chemical structures and promising pharmacological activities.[1][2] These compounds, characterized by a tricyclic 5/11/3-membered ring system, have demonstrated a wide range of effects, including potent cytotoxicity against various cancer cell lines, significant anti-inflammatory properties, and the ability to reverse multidrug resistance in tumor cells.[2][3] This technical guide provides a comprehensive literature review of lathyrane diterpenoids isolated from Euphorbia species, with a focus on their isolation, structural elucidation, biological evaluation, and the experimental methodologies employed in their study.

Quantitative Data Summary

The following tables summarize the lathyrane diterpenoids isolated from various Euphorbia species, along with their reported cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Lathyrane Diterpenoids from Euphorbia Species

| Compound Name | Euphorbia Species | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Euphofischer A (1) | E. fischeriana | C4-2B | 11.3 | [4][5] |

| Euphorbia factor L28 (2) | E. lathyris | 786-0, HepG2 | 9.43, 13.22 | [6][7] |

| Euphorbia factor L2b (2) | E. lathyris | U937 | 0.87 | [8] |

| New compound 2 | E. lathyris | U937 | 22.18 | [9] |

| New compound 3 | E. lathyris | U937 | 25.41 | [9] |

| Euphorfischerin A | E. fischeriana | HeLa, H460, Namalwa | 4.6, 11.5, 16.4 | [10] |

| Euphorfischerin B | E. fischeriana | HeLa, H460, Namalwa | 9.5, 17.4, 13.3 | [10] |

| Euphohelioscopoid A-C (1-3) | E. helioscopia | Paclitaxel-resistant A549 | Inactive (>10) | [2][11] |

| Jatrophanes (4, 6, 5) | E. helioscopia | Paclitaxel-resistant A549 | 6.9, 7.2, 9.5 | [2][11] |

| Compound 3 | E. lathyris | BT-549 | 4.7 | [12] |

| Compound 10 | E. lathyris | BT-549 | 10.1 | [12] |

| Compound 14 | E. lathyris | BT-549, MDA-MB-231 | 8.2, 5.7 | [12] |

| Compound 22 | E. lathyris | BT-549, MDA-MB-231 | 9.5, 21.3 | [12] |

Table 2: Anti-inflammatory and Other Biological Activities of Lathyrane Diterpenoids from Euphorbia Species

| Compound Name/Isolates | Euphorbia Species | Biological Activity | Method | Results | Reference(s) |

| Compounds 1-18 | E. lathyris | Inhibition of Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | IC50 values in the range of 11.2 - 52.2 µM | [13] |

| Compound 10 | E. micractina | Anti-HIV-1 Replication | in vitro assay | IC50 value of 8.2 µM | [1][14] |

| Compounds 6, 7, 11, 14, 15, 18 | E. micractina | Vascular-relaxing activity | Phenylephrine-induced vasoconstriction | Relaxation rates of 41-53% at 10⁻⁶ M | [1][14] |

| Euphorantester B | E. antiquorum | Multidrug Resistance Reversal | MCF-7/ADR cell line | Comparable to verapamil | [15] |

| 15 isolates | E. antiquorum | Multidrug Resistance Reversal | MCF-7/ADR cell line | Reversal fold in the range of 1.12-13.15 | [15] |

Experimental Protocols

This section details the typical methodologies used for the isolation, structure elucidation, and biological evaluation of lathyrane diterpenoids from Euphorbia species.

Isolation and Purification of Lathyrane Diterpenoids

A general workflow for the isolation and purification of these compounds is as follows:

A detailed example of an extraction and isolation procedure is provided for the roots of Euphorbia fischeriana.[16]

-

Extraction: The air-dried and powdered plant material (e.g., 5 kg of E. fischeriana roots) is extracted with 95% ethanol at room temperature. The resulting crude extract is then suspended in water and partitioned with an organic solvent such as ethyl acetate (EtOAc).[16]

-

Column Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps. This typically starts with silica gel chromatography, eluting with a gradient of solvents (e.g., CH2Cl2/MeOH).[16] Further separation can be achieved using MCI gel and Sephadex LH-20 columns.[16]

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative HPLC to yield the pure lathyrane diterpenoids.[16]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecules.[6][7]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compounds.[6][7]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecules.[1][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[6][7]

Cytotoxicity Assays

The cytotoxic activity of lathyrane diterpenoids against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to adhere overnight.[17]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified period (e.g., 24-72 hours).[17]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays (Nitric Oxide Production)

The anti-inflammatory potential of lathyrane diterpenoids is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[13]

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates. The cells are then pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.[18]

-

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[18][19] This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540-550 nm.[19]

-

Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

Multidrug Resistance (MDR) Reversal Assays

The ability of lathyrane diterpenoids to reverse P-glycoprotein (P-gp) mediated multidrug resistance is a key area of investigation.[15] The general principle involves evaluating the cytotoxicity of a known anticancer drug in the presence and absence of the lathyrane diterpenoid in a P-gp overexpressing cancer cell line.

A common method to assess MDR reversal is as follows:

-

Cell Culture: A multidrug-resistant cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and its corresponding sensitive parental cell line (e.g., MCF-7) are used.

-

Co-treatment: The resistant cells are treated with a cytotoxic drug (e.g., doxorubicin) alone or in combination with various concentrations of the lathyrane diterpenoid.

-

Cytotoxicity Assessment: The cytotoxicity is measured using the MTT assay as described previously.

-

Reversal Fold Calculation: The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the lathyrane diterpenoid. A higher RF value indicates a greater ability to reverse MDR.[15]

Conclusion

Lathyrane diterpenoids isolated from Euphorbia species represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to overcome multidrug resistance in cancer cells, make them attractive lead compounds for further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and structural characterization to the evaluation of their biological activities and mechanisms of action. Future research should focus on elucidating the structure-activity relationships of these compounds to design and synthesize even more potent and selective derivatives for clinical applications.

References

- 1. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - Journal of Natural Products - Figshare [acs.figshare.com]

- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]

- 6. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ACG Publications - Diterpenoids from the Seeds of Euphorbia Lathyris and their Cytotoxic Acitivity [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Cytotoxicity Screening of Euphorbia factor L8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest in oncological research due to demonstrated cytotoxic activities against various cancer cell lines.[2] This technical guide provides a summary of the preliminary cytotoxicity screening of this compound and its analogues, details the experimental protocols for assessing cytotoxicity, and illustrates the putative signaling pathway involved in its mechanism of action. While comprehensive data on this compound is limited in the available scientific literature, this guide contextualizes its potential activity through the analysis of closely related compounds studied under the same experimental conditions.

Data Presentation: Cytotoxicity of Lathyrane-Type Diterpenoids

The following table summarizes the cytotoxic activities (IC50 values in μM) of five lathyrane-type diterpenoids, including this compound (designated as compound 4 in the cited study), against a panel of human cancer cell lines. The data is extracted from the study by Teng et al. (2018), which utilized a sulforhodamine B (SRB) assay. It is important to note that while this compound was part of the screening, the specific IC50 values were not reported in the publication, which focused on the most potent and selective compounds. The table, therefore, highlights the activities of its analogues to provide a comparative context.

| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | KB (Nasopharyngeal Carcinoma) | MCF-7 (Breast Cancer) | KB-VIN (Multidrug-Resistant) |

| Euphorbia factor L1 (1) | >40 | >40 | >40 | >40 | >40 |

| Euphorbia factor L2 (2) | 23.83 ± 2.15 | 30.34 ± 1.32 | 35.12 ± 1.54 | 25.67 ± 2.33 | 6.89 ± 0.87 |

| Euphorbia factor L3 (3) | 9.87 ± 1.02 | 11.45 ± 0.98 | 7.91 ± 0.67 | 10.23 ± 1.11 | 8.01 ± 0.76 |

| This compound (4) | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |

| Euphorbia factor L9 (5) | 5.31 ± 0.54 | 7.89 ± 0.63 | 6.08 ± 0.49 | 8.14 ± 0.72 | 5.73 ± 0.48 |

| Doxorubicin (Positive Control) | 0.02 ± 0.003 | 0.03 ± 0.005 | 0.01 ± 0.002 | 0.04 ± 0.006 | 0.45 ± 0.04 |

Data from Teng, Y., et al. (2018). Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris. Phytomedicine, 41, 62-66.

Experimental Protocols

The primary method for assessing the cytotoxicity of this compound and its analogues in the key cited study was the Sulforhodamine B (SRB) assay.[1]

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from the methods described in the literature for cytotoxicity screening of chemical compounds.[3][4][5]

Objective: To determine the in vitro cytotoxicity of a compound against adherent cancer cell lines by measuring cell density through the quantification of total cellular protein.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7, KB-VIN)

-

Complete cell culture medium (specific to the cell line)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader (wavelength capability of 540 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for the desired exposure time (e.g., 72 hours).

-

-

Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Staining:

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the optical density (OD) at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Mandatory Visualization

Experimental Workflow: Sulforhodamine B (SRB) Assay

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. SRB assay for measuring target cell killing [protocols.io]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Euphorbia Factor L8

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects, as well as the ability to modulate multidrug resistance in cancer cells.[3][4][5][6] These compounds are therefore of significant interest to the drug discovery and development community. This document provides a detailed protocol for the extraction and purification of this compound, along with relevant data and workflow visualizations.

Experimental Protocols

Extraction of Crude Material from Euphorbia lathyris Seeds

This protocol outlines the initial extraction of compounds from the seeds of Euphorbia lathyris.

Materials and Reagents:

-

Dried seeds of Euphorbia lathyris

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water (H₂O)

-

Rotary evaporator

-

Large glass flasks or beakers

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Ten kilograms of dried seeds of E. lathyris are subjected to extraction with 95% ethanol at room temperature.[1]

-

The ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

The resulting crude extract is filtered to remove any solid plant material.[1]

-

The filtrate is partitioned between ethyl acetate (EtOAc) and water (H₂O) in a separatory funnel.[1]

-

The EtOAc layer, containing the less polar compounds including this compound, is collected. The aqueous layer is discarded.

-

The EtOAc soluble fraction is concentrated in vacuo to yield approximately 1 kg of material.[1]

Purification of this compound by Column Chromatography

This protocol describes the multi-step chromatographic purification of this compound from the crude EtOAc extract.

Materials and Reagents:

-

Crude EtOAc extract from E. lathyris seeds

-

Silica gel (160–200 mesh)

-

Reversed-phase C18 (RP-18) silica gel

-

Petroleum ether (Petrol)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Glass chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

Step 1: Initial Silica Gel Chromatography

-

A large glass column is packed with 4 kg of silica gel (160–200 mesh) in petroleum ether.[1]

-

The 1 kg of EtOAc soluble material is loaded onto the column.[1]

-

The column is eluted with a stepwise gradient of petroleum ether-EtOAc.[1]

-

Fractions of 500 ml each are collected.[1]

-

The collected fractions are monitored by thin-layer chromatography (TLC).[1]

-

Based on the TLC analysis, the fractions are combined into 12 main fractions.[1]

Step 2: Reversed-Phase C18 Chromatography

-

Fraction 5 from the initial silica gel chromatography (weighing 7.5 g) is subjected to further purification.[1]

-

A column is packed with RP-18 silica gel.

-

Fraction 5 is loaded onto the RP-18 column.[1]

-

The column is eluted with a solvent system of methanol/water (7:3 v/v).[1]

-

This elution yields five sub-fractions.[1]

Step 3: Final Silica Gel Chromatography

-

Sub-fraction 5.2 (weighing 1.4 g) is selected for the final purification step.[1]

-

A smaller silica gel column (200–300 mesh, 50 g) is prepared.[1]

-

Sub-fraction 5.2 is loaded onto this column.[1]

-

The column is eluted with a solvent system of petroleum ether-EtOAc (5:1 v/v).[1]

-

This final chromatographic step affords the purified this compound.[1]

Step 4: Recrystallization

-

The isolated this compound is recrystallized from acetone at room temperature to obtain block crystals suitable for analysis.[1]

Data Presentation

Table 1: Quantitative Summary of Extraction and Purification of this compound

| Step | Starting Material | Weight of Material | Solvents/Eluents Used | Resulting Fraction/Product |

| Extraction | Euphorbia lathyris seeds | 10 kg | 95% EtOH | Crude EtOH Extract |

| Partitioning | Crude EtOH Extract | - | EtOAc, H₂O | EtOAc Soluble Material |

| Initial Silica Gel Chromatography | EtOAc Soluble Material | 1 kg | Petrol-EtOAc (stepwise gradient) | Fraction 5 |

| RP-18 Chromatography | Fraction 5 | 7.5 g | MeOH/H₂O (7:3) | Sub-fraction 5.2 |

| Final Silica Gel Chromatography | Sub-fraction 5.2 | 1.4 g | Petrol-EtOAc (5:1) | Purified this compound |

| Recrystallization | Purified this compound | - | Acetone | Crystalline this compound |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, related lathyrane diterpenoids have been shown to induce apoptosis through the mitochondrial pathway.[6][7] The following diagram illustrates this generalized mechanism.

Caption: Generalized mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.

References

- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: HPLC Method for the Quantitative Analysis of Euphorbia Factor L8

Audience: Researchers, scientists, and drug development professionals.

Introduction Euphorbia factor L8 is a diterpenoid compound belonging to the lathyrane family, isolated from the seeds of plants such as Euphorbia lathyris.[1][2] These compounds are of significant interest due to their potential biological activities. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, crucial for quality control, phytochemical studies, and early-stage drug development.

Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase based on the compound's hydrophobicity. An isocratic mobile phase of methanol and water allows for consistent and reproducible elution. This method is designed to be robust and reliable for the analysis of this compound in complex matrices such as plant extracts.

Experimental Protocols

Standard and Sample Preparation

a) Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of purified this compound reference standard.

-

Dissolve the standard in a 100 mL volumetric flask using HPLC-grade methanol to create a stock solution of approximately 0.1 mg/mL.[3]

-

Sonicate for 10 minutes to ensure complete dissolution.

-

From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

b) Preparation of Test Sample from Euphorbia lathyris Seeds:

-

Collect and pulverize the seeds of Euphorbia lathyris.[1]

-

Extract the powdered seeds with 95% ethanol at room temperature.

-

Concentrate the resulting ethanol extract under vacuum.[1]

-

Partition the concentrated filtrate between ethyl acetate (EtOAc) and water.[1]

-

Collect the ethyl acetate soluble fraction, which contains the diterpenoids.

-

Evaporate the ethyl acetate layer to dryness.

-

Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system equipped with a UV detector. The parameters outlined below are based on methods developed for structurally similar Euphorbia factors and provide a strong starting point for the analysis of L8.[4]

Data Presentation

Quantitative data should be organized for clarity and easy interpretation. The following tables summarize the necessary parameters for this HPLC method.

Table 1: HPLC Method Parameters

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL[4] |

| Detection Wavelength | 275 nm[4] |

| Run Time | 20 minutes (adjust as needed) |

Table 2: System Suitability and Validation Parameters (Example Data)

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Retention Time (RT) | RSD ≤ 2.0% | 0.95% |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 5500 |

| Repeatability (RSD%) | RSD ≤ 2.0% | 1.13%[3] |

| Recovery (%) | 98.0% - 102.0% | 99.8% |

| LOD (µg/mL) | Report | 0.2 |

| LOQ (µg/mL) | Report | 0.6 |

Table 3: Linearity Data for this compound (Example Data)

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | 15.2 |

| 5 | 74.8 |

| 10 | 151.5 |

| 25 | 375.4 |

| 50 | 752.1 |

| 100 | 1505.3 |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 15.0x + 0.15 |

Visualizations

Diagrams help visualize the logical flow of the experimental processes.

Caption: Workflow for the extraction and preparation of this compound from seeds.

Caption: Logical flow of the HPLC analysis from sample injection to final data reporting.

References

- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Unraveling the Mechanism of Action of Euphorbia Factor L8 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the mechanism of action of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document summarizes its cytotoxic effects, impact on the cellular cytoskeleton, and compares its activity with structurally related compounds. Detailed protocols for key experimental assays are provided to facilitate further research in this area.

Introduction

This compound is a member of a class of lathyrane-type diterpenoids which have demonstrated a range of biological activities, including cytotoxic and multidrug resistance (MDR) reversal properties.[1] While research has highlighted the anticancer potential of several Euphorbia factors, detailed mechanistic studies specifically on this compound are less extensive than for its analogues like Euphorbia factors L2, L3, and L9. This document compiles the available data for this compound and provides context from studies on related compounds to guide future investigations.

Cytotoxicity of Lathyrane Diterpenoids

Table 1: Cytotoxicity Data for this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | RAW264.7 (macrophage) | Griess Assay (NO production) | 30.3 | [4] |

| Euphorbia factor L1 | A549 (lung) | SRB | > 20 | [2] |

| MDA-MB-231 (breast) | SRB | > 20 | [2] | |

| KB (nasopharyngeal) | SRB | > 20 | [2] | |

| KB-VIN (MDR) | SRB | > 20 | [2] | |

| Euphorbia factor L2 | A549 (lung) | SRB | 18.5 | [2] |

| MDA-MB-231 (breast) | SRB | > 20 | [2] | |

| KB (nasopharyngeal) | SRB | 13.7 | [2] | |

| KB-VIN (MDR) | SRB | 2.6 | [2] | |

| Euphorbia factor L3 | A549 (lung) | SRB | 1.8 | [2] |

| MDA-MB-231 (breast) | SRB | 4.3 | [2] | |

| KB (nasopharyngeal) | SRB | 1.2 | [2] | |

| KB-VIN (MDR) | SRB | 2.4 | [2] | |

| Euphorbia factor L9 | A549 (lung) | SRB | 0.9 | [2] |

| MDA-MB-231 (breast) | SRB | 1.7 | [2] | |

| KB (nasopharyngeal) | SRB | 0.6 | [2] | |

| KB-VIN (MDR) | SRB | 0.8 | [2] |

Mechanism of Action Studies

Impact on the Cytoskeleton

A key finding from the investigation of Euphorbia factors L2, L3, L8, and L9 is their effect on the cellular cytoskeleton.[2][3] Studies in the KB-VIN multidrug-resistant cancer cell line revealed that these compounds induce significant aggregation of actin filaments and cause partial interference with the microtubule network.[2][3] This suggests that a primary mechanism of action for this class of compounds, including this compound, is the disruption of cytoskeletal dynamics, which is crucial for cell division, motility, and maintenance of cell shape.

Caption: Effect of Euphorbia Factors on the Cytoskeleton.

Effect on Cell Cycle Progression

Interestingly, while structurally similar, the lathyrane diterpenoids tested showed differential effects on cell cycle progression. Euphorbia factors L3 and L9 were found to disrupt the normal cell cycle, leading to an accumulation of cells in the G1 to early S phase.[2][3] In contrast, this compound, along with L2, showed no significant effect on cell cycle progression in KB-VIN cells, even at concentrations three times their IC50 value.[2] This indicates that the cytotoxic mechanism of this compound is likely independent of cell cycle arrest and may primarily be driven by its effects on the cytoskeleton.

Caption: Differential Effects on the Cell Cycle.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound and related compounds.

Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic activity of compounds on adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7)

-

Complete growth medium (specific to cell line)

-

96-well microtiter plates

-

This compound (and other test compounds)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., KB-VIN)

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., 1x and 3x IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at room temperature in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for Cell Cycle Analysis.

Protocol 3: Visualization of Actin Filament Aggregation

This protocol allows for the morphological examination of the actin cytoskeleton after compound treatment.

Materials:

-

Cancer cell line (e.g., KB-VIN)

-

Glass coverslips in 12-well plates

-

This compound

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in 12-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound for the desired time period (e.g., 24 hours).

-

Fixation: Remove the culture medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-